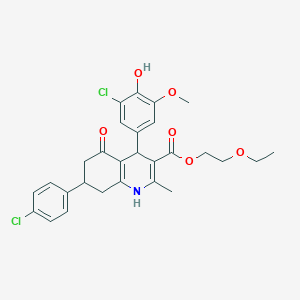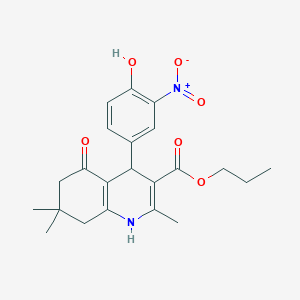![molecular formula C15H23NO5 B5234337 N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate, commonly known as Mexedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However, it has also gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
Mexedrone works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood, motivation, and reward. By increasing the levels of these neurotransmitters in the brain, Mexedrone can produce a stimulating effect.
Biochemical and Physiological Effects:
Mexedrone has been found to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. In addition, it has been found to have an anxiogenic effect, which can lead to feelings of anxiety and paranoia.
Avantages Et Limitations Des Expériences En Laboratoire
Mexedrone has several advantages for use in lab experiments, including its ability to selectively target dopamine and norepinephrine reuptake. However, it also has several limitations, including its potential for abuse and its potential to cause adverse effects in humans.
Orientations Futures
There are several future directions for research on Mexedrone, including its potential as a treatment for depression and attention deficit hyperactivity disorder. It could also be used to study the role of dopamine and norepinephrine in addiction and reward pathways. Additionally, further research is needed to determine the long-term effects of Mexedrone on the brain and body.
In conclusion, Mexedrone is a synthetic cathinone that has potential applications in scientific research. Its ability to selectively target dopamine and norepinephrine reuptake makes it a valuable tool for studying the central nervous system. However, its potential for abuse and adverse effects in humans must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the effects of Mexedrone on the brain and body.
Méthodes De Synthèse
Mexedrone can be synthesized using various methods, including the reaction of 4-methylpropiophenone with ethyl magnesium bromide, followed by reaction with butylamine and oxalic acid. Another method involves the reaction of 4-methylpropiophenone with ethyl bromide, followed by reaction with butylamine and oxalic acid.
Applications De Recherche Scientifique
Mexedrone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This can result in increased alertness, energy, and euphoria.
Propriétés
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-3-4-9-14-10-11-15-13-7-5-12(2)6-8-13;3-1(4)2(5)6/h5-8,14H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEWCZMYUHKBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)
![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)
![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)

![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)